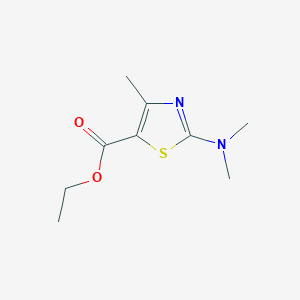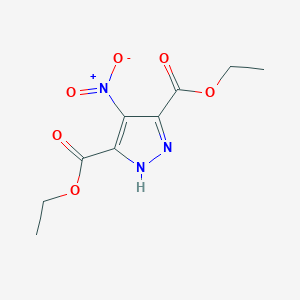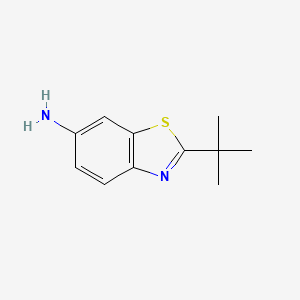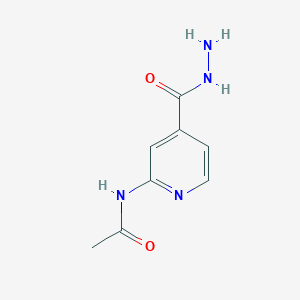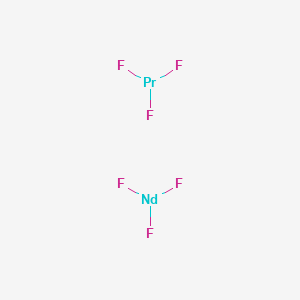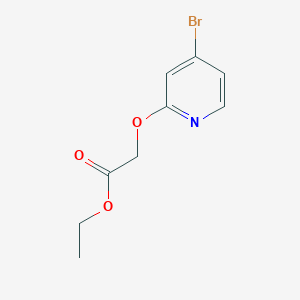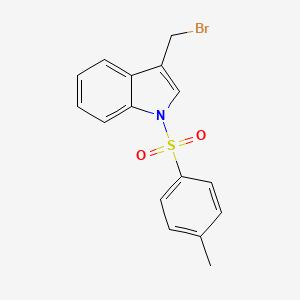
3-(Bromomethyl)-1-tosyl-1H-indole
Übersicht
Beschreibung
“3-(Bromomethyl)-1-tosyl-1H-indole” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “3-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the third carbon of the indole ring. The “1-tosyl” part indicates a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) attached to the first carbon of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have an indole core with a bromomethyl group at the 3rd position and a tosyl group at the 1st position .
Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions. The tosyl group is also a good leaving group and can be replaced by nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromine atoms in the bromomethyl group would likely make the compound relatively heavy and possibly increase its boiling point and melting point .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition and Retinoic Acid Metabolism
3-(Bromomethyl)-1-tosyl-1H-indole and its derivatives have been studied for their potential as selective P450 aromatase inhibitors. Aromatase plays a significant role in steroid hormone biosynthesis, making these compounds potentially useful in related medical research. Some indole derivatives also show influence on retinoic acid metabolism, which is important in cell differentiation and embryonic development (Marchand et al., 1998).
Potential in Synthesis of Pharmacologically Important Substances
The compound has been used in the synthesis and functionalization of indoles, a core structure in many biologically active compounds. Indoles are key components in many pharmaceuticals and fine chemical products, indicating the broad potential of this compound in medicinal chemistry (Evans, 1973).
Involvement in Catalytic and Synthetic Organic Chemistry
This compound has been utilized in various catalytic and synthetic processes. For instance, it's involved in the synthesis of (triazolylethyl)indoles, highlighting its role in creating compounds with potential pharmaceutical applications (Petrini & Shaikh, 2009).
Role in Anticancer Research
This compound derivatives have shown potential as anticancer agents. Some of these compounds have demonstrated promising inhibitory effects on specific isozymes, indicating their potential in the design of new anticancer drugs (Yılmaz et al., 2020).
Fluorescence and Photophysical Studies
The derivatives of this compound have been synthesized and studied for their photophysical properties. These properties make them good candidates for fluorescent probes, which are essential tools in biochemistry and molecular biology (Pereira et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTHPGGIUDTFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



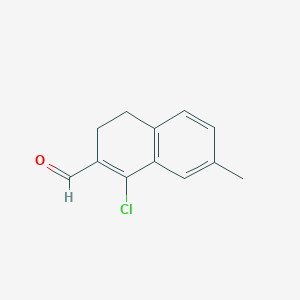
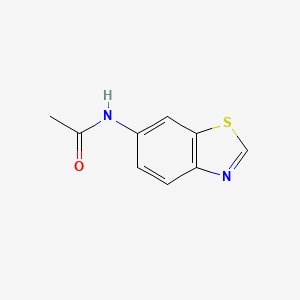
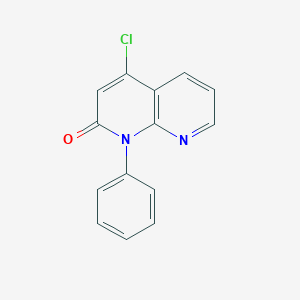
![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)
